3-(4-Bromoanilino)propionitrile
Description
3-(4-Bromoanilino)propionitrile (CAS No. 98948-13-1) is a nitrile-functionalized aromatic amine derivative. Its structure comprises a propionitrile group (-CH₂CH₂CN) attached to the amino group of 4-bromoaniline. This compound is primarily utilized as a pharmaceutical intermediate and in organic synthesis due to its reactive nitrile and brominated aromatic moieties .
Properties
CAS No. |
98948-13-1 |
|---|---|
Molecular Formula |
C9H9BrN2 |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-(4-bromoanilino)propanenitrile |
InChI |
InChI=1S/C9H9BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,12H,1,7H2 |
InChI Key |
CVHHKMGRKXSRKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromoanilino)propionitrile typically involves the reaction of 4-bromoaniline with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{4-Bromoaniline} + \text{Acrylonitrile} \rightarrow \text{3-(4-Bromoanilino)propionitrile} ]
Industrial Production Methods: In an industrial setting, the production of 3-(4-Bromoanilino)propionitrile may involve the use of catalysts and optimized reaction conditions to enhance yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromoanilino)propionitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromo group.
Scientific Research Applications
3-(4-Bromoanilino)propionitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromoanilino)propionitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares key features of 3-(4-bromoanilino)propionitrile with similar compounds:
Key Observations:
- Toxicity: MNPN (C₄H₇N₃O) exhibits potent carcinogenicity due to its nitrosamine group, contrasting with the safer profile of non-nitrosated analogues like 3-(benzylamino)propionitrile .
- Synthetic Utility : The nitrile group in all compounds facilitates transformations such as hydrolysis to carboxylic acids or participation in nucleophilic additions .
Research Findings and Trends
- Reactivity: The bromine atom in 3-(4-bromoanilino)propionitrile enables Suzuki-Miyaura cross-coupling reactions, a feature exploited in carboranyl ketoprofen analogues .
- Biological Activity : Nitrile-containing compounds like MNPN show site-specific DNA methylation, particularly in nasal tissues, underscoring structure-activity relationships .
- Synthetic Innovations: Asymmetric catalysis (e.g., SHELX-programmed crystallography) aids in characterizing propionitrile derivatives, enhancing drug discovery pipelines .
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